molecular formula C11H10S B1598484 2-(3-Methylphenyl)thiophene CAS No. 85553-43-1

2-(3-Methylphenyl)thiophene

Cat. No. B1598484
CAS RN: 85553-43-1
M. Wt: 174.26 g/mol
InChI Key: SMKMXVCNNASZEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Methylphenyl)thiophene involves several methods. One common approach is the Stille coupling reaction , where a thiophene derivative is coupled with an organostannane compound. This reaction allows the introduction of the 3-methylphenyl group onto the thiophene ring . Other synthetic routes may include transition-metal-catalyzed reactions or electrophilic aromatic substitution.

Scientific Research Applications

1. Thermochemical Properties

2-(3-Methylphenyl)thiophene and its derivatives exhibit significant interest in thermochemical studies. For instance, research on 2- and 3-thiopheneacetic acid methyl esters, which are structurally related, has revealed insights into their relative stabilities, enthalpies of combustion and vaporization, and gas-phase enthalpies of formation. Such studies are vital for understanding their behavior in various applications, including drug design and material sciences (Roux et al., 2007).

2. Material Science and Electronics

Thiophene-based compounds, including 2-(3-Methylphenyl)thiophene, are crucial in the field of material science and electronics. They are utilized in electronic and optoelectronic devices, conductive polymers, thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. Their unique molecular structures contribute to these diverse applications (Nagaraju et al., 2018).

3. Biological Activity

Various thiophene derivatives, including 2-(3-Methylphenyl)thiophene, have shown a wide spectrum of biological activities. These activities range from antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, and antiproliferative properties. This wide range of activities makes them valuable in pharmaceutical research and development (Beaton et al., 1976).

4. Polymer Chemistry

In polymer chemistry, thiophene derivatives including 2-(3-Methylphenyl)thiophene are postfunctionalized to study their effects on optical and photophysical properties. These studies are significant for improving the efficiency of poly(thiophene)s in various applications, including solid-state fluorescence and electronic properties (Li et al., 2002).

5. Environmental Applications

The environmental behavior of thiophene derivatives, such as their photochemical degradation, is a critical area of research. Studies on methylated benzothiophenes have provided insights into the degradation pathways of these compounds, which is essential for understanding the environmental impact of oil spills and other pollution sources (Andersson & Bobinger, 1996).

6. Energy Storage Applications

Thiophene derivatives are also explored in energy storage technologies, such as lithium-ion batteries. They have been examined as functional additives for improving the cycling performance of high-voltage LiCoO2, highlighting their potential in enhancing the efficiency and lifespan of batteries (Xia et al., 2015).

Future Directions

: Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2022). A Comprehensive Review on Thiophene Based Chemosensors. Journal of Fluorescence, 32(1), 19–56. Link : Synthesis of triazine–thiophene–thiophene conjugated porous materials for efficient photocatalytic hydrogen evolution. RSC Advances, 11(1), 1–8. Link : Mabkhot, Y. N., Kaal, N. A., Alterary, S., Al-Showiman, S. S., Farghaly, T. A., & Mubarak, M. S. (2017). Antimicrobial activity of thioph

properties

IUPAC Name

2-(3-methylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKMXVCNNASZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393690
Record name 2-(3-methylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)thiophene

CAS RN

85553-43-1
Record name 2-(3-methylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(3-tolyl)thiophene was prepared in the same manner as described in Example 117A using 2-bromothiophene and 3-methylphenylboronic acid. The crude product was purified by flash chromatography on silica gel using hexane as the eluent (86% yield).
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86%

Synthesis routes and methods II

Procedure details

2-Bromothiophene and 3-methylphenylboronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(3-methylphenyl)thiophene as colorless oil.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 107.0 g (1.0 mol) of m-toluidine and 185 mL of concentrated hydrochloric acid in 50 mL of water at 0° C. ±5° C. was added 75.9 g (1.1 mol) of sodium nitrite in 150 mL of water at such a rat as to maintain the reaction mixture temperature at 0° C. ±5° C. Upon complete addition, the reaction mixture was transferred to a Morton flask equipped with a mechanical stirrer, and 500 g (5.94 mol) of thiophene was added dropwise at 0° C. with stirring. A 1 molar aqueous solution of sodium hydroxide (275 mL) was then added, the reaction mixture temperature being maintained at 0° C. ±5° C. The reaction mixture was allowed to warm to ambient temperature and the resulting two phase mixture was separated. The aqueous phase was extracted with four portions of 300 mL each of toluene. The extracts were combined with the organic phase from above, and the whole was washed with two portions of a saturated aqueous solution of sodium chloride. The organic phase was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a dark residual oil. The residual oil was distilled under reduced pressure to give 31.4 g of crude product, b.p. 90°-108° C./0.075-0.35 mm. Purification by redistillation at 60° C./0.05 mm using a Kugelrohr distilling system, followed by column chromatography on silica gel using hexane as an eluent, gave 10.0 g of 2-(3-methylphenyl)thiophene.
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107 g
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185 mL
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75.9 g
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50 mL
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150 mL
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500 g
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aqueous solution
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275 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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